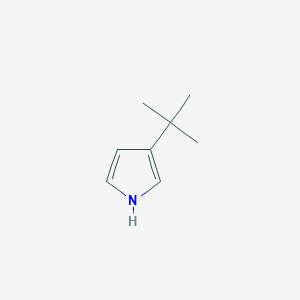
3-tert-butyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Alkylation of N-Methylpyrrole with tert-Butanol : This reaction involves the alkylation of N-methylpyrrole using tert-butanol as the alkylating agent .
- One-Pot Synthesis : A one-pot synthetic procedure has been reported using acetophenone, trimethylacetaldehyde, TosMIC, and mild base LiOH·H₂O to yield 4-(tert-butyl)-1H-pyrrol-3-ylmethanone .
Scientific Research Applications
Synthesis and Reactivity
Flash Vacuum Pyrolysis Applications : Flash vacuum pyrolysis (FVP) of tert-butyl derivatives, similar to 3-tert-butyl-1H-pyrrole, leads to the formation of various pyrrole derivatives. For instance, tert-butyl {[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}acetate undergoes FVP to yield 3-hydroxy-1H-pyrrole as a significant product (Hill et al., 2009).
Phosphanylation and Coordination Chemistry : The phosphanylation of 1-tert-butyl-1H-pyrrole results in derivatives such as 3,4-bis(dibromophosphanyl)-1H-pyrrole, which are key intermediates in synthesizing pyrrole-derived diphosphanes used in coordination chemistry and catalysis (Smaliy et al., 2016).
Cross-Coupling Chemistry : Suzuki–Miyaura cross-coupling of 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid, derived from pyrrole, with functionalized pyridinyl and pyrimidinyl bromides, leads to the formation of 3-hetaryl-1H-pyrroles. This application is significant in creating new, functionalized pyrrole derivatives (Matyugina et al., 2020).
Synthesis of Carboxylic Acid Derivatives : Tert-butyl acetoacetates, amines, and 2-bromoketones undergo a one-step, continuous flow synthesis to form pyrrole-3-carboxylic acids, which includes the use of tert-butyl esters in the Hantzsch reaction (Herath & Cosford, 2010).
Structural and Conformational Studies
Crystallography and Molecular Structure : Studies on compounds like 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one and related structures reveal insights into the planarity and conformation of substituted pyrrole rings, critical for understanding molecular interactions in crystal structures (Dazie et al., 2017).
Cyclic Cumulene Generation and Reactivity : 3,4-Bis(trimethylsilyl)-1H-pyrrole is utilized as a precursor to generate reactive cyclic cumulenes like 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, showcasing the potential of tert-butyl-pyrrole derivatives in synthetic chemistry (Liu et al., 1999).
Polymer and Material Science
- Electrodeposition for Supercapacitor Applications : Electrodeposition of pyrrole and 3-(4-tert-butylphenyl)thiophene copolymer demonstrates potential in supercapacitor applications, where such polymers exhibit high specific capacitance and improved cycling stability, highlighting the relevance of tert-butyl-pyrrole derivatives in energy storage materials (Yue et al., 2012).
properties
IUPAC Name |
3-tert-butyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,3)7-4-5-9-6-7/h4-6,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYJULRDUCGYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

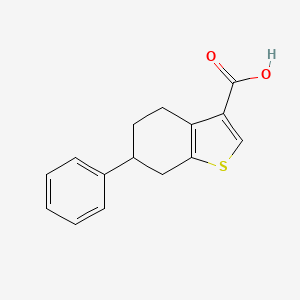
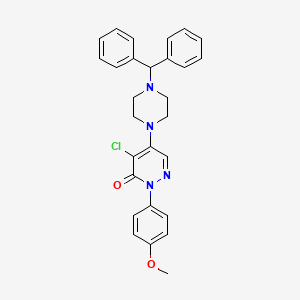
amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)
![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)
![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)
![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)
![2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
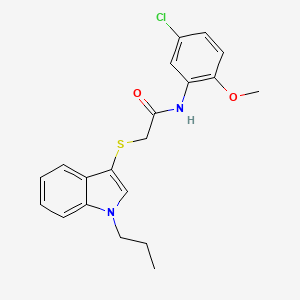
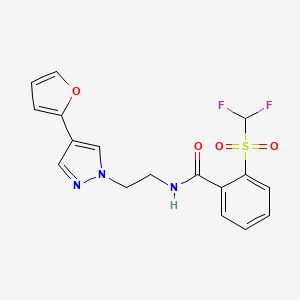
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride](/img/structure/B2681224.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)

![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)